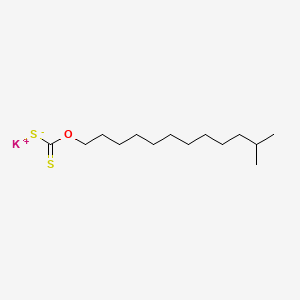

Potassium O-isotridecyl dithiocarbonate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

94689-34-6 |

|---|---|

Molekularformel |

C14H27KOS2 |

Molekulargewicht |

314.6 g/mol |

IUPAC-Name |

potassium;11-methyldodecoxymethanedithioate |

InChI |

InChI=1S/C14H28OS2.K/c1-13(2)11-9-7-5-3-4-6-8-10-12-15-14(16)17;/h13H,3-12H2,1-2H3,(H,16,17);/q;+1/p-1 |

InChI-Schlüssel |

PRZOBHHVFWMWGA-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)CCCCCCCCCCOC(=S)[S-].[K+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Optimized Reaction Pathways

Advanced Synthesis Protocols for Potassium O-Isotridecyl Dithiocarbonate

The industrial production of xanthates, including this compound, has evolved to enhance yield, purity, and sustainability. Advanced protocols focus on optimizing reaction conditions and exploring greener synthesis routes.

Mechanistic Investigations of Dithiocarbonate Formation from Alcohols, Carbon Disulfide, and Bases

R-OH + CS₂ + KOH → R-OCS₂K + H₂O

Where R represents the isotridecyl group.

The mechanism proceeds in two main steps:

Formation of the Alkoxide: Isotridecyl alcohol reacts with potassium hydroxide (B78521) to form potassium isotridecyl alkoxide. This is a reversible acid-base reaction. C₁₃H₂₇OH + KOH ⇌ C₁₃H₂₇O⁻K⁺ + H₂O

Nucleophilic Addition: The highly nucleophilic alkoxide ion then attacks the carbon atom of carbon disulfide. The resulting dithiocarbonate anion is stabilized by the potassium cation. C₁₃H₂₇O⁻K⁺ + CS₂ → C₁₃H₂₇OCS₂⁻K⁺

The rate of this reaction is influenced by the nucleophilicity of the alkoxide and the electrophilicity of the carbon disulfide. The presence of a strong base is crucial to deprotonate the alcohol and drive the reaction forward. acs.org

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and molar ratios of reactants.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and product purity. While traditional methods sometimes employ a "kneading" process without a solvent, the use of an appropriate solvent can improve heat and mass transfer, leading to a more uniform reaction and higher quality product. google.com Tetrahydrofuran (THF) has been identified as a suitable reaction medium for the synthesis of higher-grade xanthates (C6 and above), as it facilitates the dispersion of the reactants and can be easily removed after the reaction. google.com Using carbon disulfide in excess can also serve as both a reactant and a solvent, which has been shown to result in higher yields and purity for similar xanthates. researchgate.net

Temperature Regimes: The reaction is typically carried out at controlled temperatures to prevent the decomposition of the xanthate product and minimize the formation of byproducts. For the synthesis of higher alkyl xanthates in THF, the addition of carbon disulfide is often performed at a lower temperature, around 5-20°C, with the subsequent reaction proceeding at a slightly elevated temperature of 10-22°C. google.com One study on a similar xanthate synthesis found that a reaction temperature of 35°C was optimal. mdpi.com

Reactant Ratios: The stoichiometry of the reactants is another crucial factor. A slight excess of carbon disulfide and potassium hydroxide is often used to ensure the complete conversion of the alcohol. A typical molar ratio for the synthesis of monohydric alcohol xanthates is alcohol:carbon disulfide:caustic alkali = 1:1.0-1.05:1-1.02. google.com

The following table summarizes optimized reaction conditions for the synthesis of a higher alkyl xanthate, which can be considered representative for this compound.

| Parameter | Optimized Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) | Improves reactant dispersion and heat transfer for high molecular weight alcohols. google.com |

| Reactant Molar Ratio | Isotridecyl Alcohol : CS₂ : KOH = 1 : 1.05 : 1.02 | A slight excess of CS₂ and KOH drives the reaction to completion. google.com |

| Temperature for CS₂ Addition | 5-20°C | Controls the initial exothermic reaction. google.com |

| Reaction Temperature | 10-22°C | Optimizes reaction rate while minimizing product decomposition. google.com |

| Reaction Time | 2.5 - 4 hours | Sufficient time for the reaction to approach completion. mdpi.comgoogle.com |

Development of Sustainable and Green Chemistry Routes for Dithiocarbonate Production

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For dithiocarbonate production, this includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste.

One approach is the use of phase-transfer catalysts, which can enhance reaction rates and allow for the use of heterogeneous reaction systems, potentially simplifying product separation and reducing solvent usage. mdpi.com Furthermore, research into solvent-free reaction conditions or the use of greener solvents is an active area of investigation. researchgate.net The use of excess carbon disulfide as both reactant and solvent, followed by its recovery and recycling, presents a more atom-economical approach. google.com The development of continuous flow processes for xanthate synthesis could also offer advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processes.

Precursor Chemistry and Derivatization Strategies

The properties and applications of dithiocarbonates can be tailored by modifying their chemical structure, particularly the O-alkyl group derived from the alcohol precursor.

Exploration of Isotridecyl Alcohol Reactivity in Dithiocarbonate Synthesis

Isotridecyl alcohol is a complex mixture of branched-chain C13 primary alcohols. Its reactivity in dithiocarbonate synthesis is primarily determined by the nucleophilicity of the hydroxyl group. As a primary alcohol, it is generally reactive towards xanthate formation. However, the branched nature of the alkyl chain may introduce some steric hindrance compared to linear primary alcohols, which could potentially influence the reaction kinetics. The hydroxyl group's reactivity is significantly enhanced in the presence of a strong base like potassium hydroxide, which deprotonates it to form the more potent nucleophile, the isotridecyl alkoxide. libretexts.org

Synthetic Approaches for Modifying the O-Alkyl Moiety in Dithiocarbonates

Modification of the O-alkyl group in dithiocarbonates can be achieved through various synthetic strategies. One such method is transxanthation , which involves the reaction of an existing xanthate with an excess of a different alcohol. google.com This equilibrium-driven reaction allows for the exchange of the alcohol moiety. For instance, a more readily available xanthate could be converted to this compound by reacting it with an excess of isotridecyl alcohol. google.com The rate of this exchange is influenced by the relative acidities of the alcohols involved. google.com

Another approach involves the synthesis of xanthate derivatives from precursor molecules that can be further modified. For example, starting with an alcohol containing other functional groups allows for subsequent reactions to alter the O-alkyl chain after the dithiocarbonate moiety has been formed.

The following table outlines potential derivatization strategies.

| Strategy | Description | Potential Application |

| Transxanthation | Reaction of a xanthate with an excess of a different alcohol to exchange the O-alkyl group. google.com | Synthesis of specific xanthates from more common precursors. |

| Use of Functionalized Alcohols | Synthesis of a xanthate from an alcohol already containing other reactive groups. | Allows for post-synthesis modification of the alkyl chain. |

| Radical Reactions | Xanthates can be used as precursors for radical reactions, enabling further functionalization. rsc.org | Creation of more complex molecular architectures. |

Verification of Synthetic Products in Academic Research

The confirmation of the structure of the synthesized this compound is crucial. This is typically achieved through a combination of spectroscopic techniques that provide detailed information about the molecular structure.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

A key feature in the IR spectrum of a xanthate is the C=S stretching vibration, which typically appears in the region of 1050-1250 cm⁻¹. The C-O-C stretching vibrations from the isotridecyl group would be expected in the 1100-1200 cm⁻¹ region. Additionally, the C-H stretching vibrations of the alkyl chain would be prominent in the 2850-2960 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show signals corresponding to the different types of protons in the isotridecyl group. The protons on the carbon adjacent to the oxygen atom (O-CH₂-) would be the most deshielded and would appear as a multiplet further downfield. The numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups of the branched isotridecyl chain would give rise to a complex set of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is particularly informative for confirming the dithiocarbonate functional group. The carbon atom of the C=S group is highly deshielded and would appear as a distinct signal in the downfield region of the spectrum, typically around 215-230 ppm. The carbons of the isotridecyl group would appear in the upfield region, with the carbon attached to the oxygen (O-C) being the most downfield of the alkyl signals.

Due to the lack of publicly available, specific spectral data for this compound, the following tables provide representative data based on the analysis of analogous O-alkyldithiocarbonates.

Table 1: Representative ¹H NMR Data for Potassium O-alkyldithiocarbonates

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| O-CH ₂- | 4.0 - 4.5 | Multiplet |

| -(CH ₂)n- | 1.2 - 1.7 | Multiplet |

| -CH ₃ | 0.8 - 1.0 | Multiplet |

Table 2: Representative ¹³C NMR Data for Potassium O-alkyldithiocarbonates

| Assignment | Chemical Shift (δ) ppm |

| -O-C (=S)S⁻K⁺ | 215 - 230 |

| O -C- | 70 - 80 |

| Alkyl Carbons | 10 - 40 |

Table 3: Representative IR Absorption Data for Potassium O-alkyldithiocarbonates

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (Alkyl) Stretch | 2850 - 2960 |

| C=S Stretch | 1050 - 1250 |

| C-O-C Stretch | 1100 - 1200 |

Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Decomposition Pathways of O-Alkyl Dithiocarbonates

Kinetic studies have been instrumental in quantifying the influence of pH on the degradation of dithiocarbonates and their structural analogs, dithiocarbamates. The hydrolysis of these compounds is generally subject to both acid and base catalysis. viu.ca

Under acidic conditions, dithiocarbamates, which share reactivity patterns with O-alkyl dithiocarbonates, readily decompose. nih.govcdnsciencepub.com Studies on various dithiocarbamates have shown that the reaction mechanism and rate-determining step are dependent on the basicity of the parent amine (and by analogy, the alcohol for O-alkyl dithiocarbonates). acs.org For instance, the acid cleavage of a series of piperidine (B6355638) dithiocarbamate (B8719985) analogues was studied, revealing pH-rate profiles with a plateau from which pH-independent first-order rate constants could be calculated. nih.gov For alkyldithiocarbamates derived from less basic amines (pKN < 9.2), the rate-determining step is the N-protonation of the dithiocarbamate anion to form a zwitterion, which is then followed by rapid C−N bond cleavage. acs.org As the basicity of the parent amine increases (pKN > 9.2), the C−N bond breakdown becomes the slowest step. acs.org

The following table summarizes kinetic data from the hydrolysis of various dithiocarbamate and thiocarbamate adducts, illustrating the influence of structure on reactivity.

Table 1: Hydrolysis Kinetic Data for Dithiocarbamate Analogues

| Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| HDI-CME | pH 7.4 | 3.36 x 102 M-1 min-1 | 70.6 kJ/mol | nih.gov |

| TDI-CME | pH 7.4 | 2.49 x 104 M-1 min-1 | 46.1 kJ/mol | nih.gov |

| MDI-CME | pH 7.4 | 5.78 x 104 M-1 min-1 | 44.5 kJ/mol | nih.gov |

The decomposition of O-alkyl dithiocarbonates and related compounds proceeds through several proposed mechanisms, often involving distinct intermediates.

Acid-Catalyzed Decomposition: In acidic environments, the decomposition of dithiocarbamates is a well-studied model for O-alkyl dithiocarbonates. cdnsciencepub.com The general mechanism involves the liberation of carbon disulfide and the corresponding amine (or alcohol). cdnsciencepub.commdpi.com For many alkyldithiocarbamates, the reaction proceeds through a zwitterionic intermediate (SH±). acs.org The formation of this intermediate involves the protonation of the dithiocarbamate anion. acs.org For aryldithiocarbamates, the decomposition of the free dithiocarbamic acid species (ko) is significantly faster—by about 10,000-fold—than for alkyldithiocarbamates with parent amines of pKN < 10. acs.org This difference highlights the influence of the organic moiety on the reaction pathway. In some cases, such as with ethylenebis(dithiocarbamate), decomposition in acidic conditions yields approximately equal volumes of hydrogen sulfide (B99878) and carbon disulfide, with a residue of ethylene (B1197577) thiourea. cdnsciencepub.com

Alkaline Hydrolysis and Decomposition: Under alkaline conditions, the decomposition pathways can be more complex. For O-ethyl S-(2,4,6-trinitrophenyl) dithiocarbonate, alkaline hydrolysis involves an initial fast process where a hydroxide (B78521) ion adds to the aromatic ring, forming a σ-complex. rsc.org This is followed by a slower process that yields a mixture of trinitrophenoxide and trinitrobenzenethiolate ions. rsc.org In very strong alkaline conditions, aliphatic dithiocarbamates are known to degrade into a mixture of sulfur-containing compounds, including sulfonates and disulfides. mdpi.com For certain thiocarbamates, a base-catalyzed elimination (E1cB) pathway has been identified as the dominant, though not exclusive, dissociation mechanism. nih.gov The thermal decomposition of metal dithiocarbamate complexes can also proceed via intermediates like metal thiocyanates. researchgate.net

Oxidation Reactions and Redox Behavior of O-Alkyl Dithiocarbonates

O-alkyl dithiocarbonates can undergo oxidation reactions, which are central to their role as antioxidants in various industrial applications.

The oxidation of dithiocarbamates, often studied using metal complexes, provides insight into the oxidative degradation of O-alkyl dithiocarbonates. A proposed mechanism suggests that dithiocarbamates react with hydroperoxides to form an oxidized intermediate, identified as a semi-sulfinate. kglmeridian.com With continued oxidation, a more stable normal sulfinate is formed. kglmeridian.com The stability of this sulfinate depends on the metal and the nature of the alkyl group. kglmeridian.com These intermediates subsequently decompose into a thiuram monosulfide and the corresponding metal sulfate. kglmeridian.com If an excess of hydroperoxide is present, the thiuram monosulfide can be further oxidized. kglmeridian.com In basic solutions, slow oxidation by atmospheric oxygen can convert the sulfur fraction to sulfate. cdnsciencepub.com

Dithiocarbamates are recognized for their antioxidant properties and are frequently used to study the role of free radicals. nih.govnih.gov Their ability to scavenge radicals is a key aspect of their function. Electron spin resonance (ESR) studies have demonstrated that pyrrolidine (B122466) dithiocarbamate (PDTC) is an effective scavenger of hydroxyl (*OH) radicals, with a reaction rate constant of approximately 2.73 x 1010 M-1 s-1. nih.gov This reactivity is comparable to other potent *OH radical scavengers. nih.gov PDTC is also capable of scavenging superoxide (B77818) anion radicals (O2•−). nih.gov

The antioxidant mechanism of dithiocarbamates in systems like rubber and petroleum products involves the destruction of hydroperoxides or other peroxygen compounds. kglmeridian.com By reacting with these oxidizing agents to form more stable intermediates, dithiocarbamates prevent the degradation of the hydrocarbon material. kglmeridian.com This reactivity accounts for their widespread use as antioxidants in industrial settings. kglmeridian.com

Reaction Mechanism Elucidation in Dithiocarbonate Transformations

The transformation of dithiocarbonates can occur through several fundamental reaction mechanisms, including nucleophilic substitution, addition-elimination, and radical-mediated pathways. viu.caresearchgate.netbham.ac.uk The specific mechanism is often influenced by the reactants, solvent, and other reaction conditions. researchgate.net

Kinetic studies of the aminolysis of O-ethyl S-aryl dithiocarbonates have shown that the reactions are first-order in both the dithiocarbonate and the amine. researchgate.net The resulting Brønsted-type plots are often nonlinear, which can be explained by a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate (T+/-). researchgate.net However, for less basic amines, a concerted mechanism cannot be entirely ruled out. researchgate.net The choice between a concerted and stepwise mechanism can also be influenced by the solvent. researchgate.net

The dithiocarbonate moiety is also utilized in radical chemistry. It can serve as a precursor for generating acyl and carbamoyl (B1232498) radicals. bham.ac.uk A significant advantage of using dithiocarbamates in radical cyclizations is the retention of the dithiocarbamate group in the product via group transfer, which allows for subsequent transformations. bham.ac.uk

The following table lists the chemical compounds mentioned in this article.

Application of Kinetic Isotope Effects and Spectroscopic Probes in Mechanistic Analysis

The elucidation of reaction mechanisms for dithiocarbonates, such as Potassium O-isotridecyl dithiocarbonate, heavily relies on empirical data derived from kinetic studies and spectroscopic monitoring. Kinetic isotope effects (KIEs) and in-situ spectroscopic methods are powerful tools for probing the transition states and intermediates involved in these reactions. chemistry-reaction.comnih.gov

One of the principal thermal decomposition pathways for xanthate esters, which are closely related to dithiocarbonates, is the Chugaev elimination. wikipedia.orgscienceinfo.com This reaction proceeds through a concerted, intramolecular syn-elimination mechanism, involving a six-membered cyclic transition state, to yield an alkene, carbonyl sulfide, and a thiol. wikipedia.orgscienceinfo.comresearchgate.net The long, branched isotridecyl group in this compound provides multiple β-hydrogen atoms, making it susceptible to this type of elimination reaction.

Kinetic Isotope Effects (KIEs):

The measurement of kinetic isotope effects, where an atom in the reactant is replaced by one of its heavier isotopes, is a sensitive probe for bond-breaking and bond-forming in the rate-determining step of a reaction. libretexts.orgyoutube.com For the Chugaev elimination of a dithiocarbonate derived from this compound, several isotopic substitutions can provide mechanistic insights:

Deuterium (B1214612) KIE (kH/kD): Replacing a β-hydrogen with deuterium would be expected to exhibit a primary kinetic isotope effect if the C-H bond is being broken in the rate-determining step. libretexts.org A significant kH/kD value (typically > 2) would support the concerted mechanism where the β-hydrogen is abstracted by the thione sulfur. libretexts.orgyoutube.com Studies on similar elimination reactions have shown that the magnitude of the deuterium isotope effect can provide evidence for the E2 mechanism, which is analogous to the concerted nature of the Chugaev elimination. libretexts.org

Carbon-13 KIE (12C/13C): Isotopic substitution at the carbon atoms involved in the six-membered transition state can further illuminate the mechanism. A ¹³C KIE at the β-carbon would be expected, as its hybridization changes during the reaction. More importantly, isotopic labeling at the dithiocarbonate carbon can help distinguish between the involvement of the thione (C=S) or thiol (C-S) sulfur atom in the hydrogen abstraction.

Sulfur-34 KIE (32S/34S): Isotopic studies involving ³⁴S have been instrumental in confirming the mechanism of the Chugaev elimination. chemistry-reaction.com These studies have shown that it is the thione sulfur (C=S), and not the thiol sulfur, that participates in the formation of the cyclic transition state by abstracting the β-hydrogen. chemistry-reaction.com This finding is crucial for accurately depicting the flow of electrons in the concerted step.

Spectroscopic Probes:

Real-time monitoring of chemical reactions using spectroscopic techniques offers invaluable data on the formation and decay of reactants, intermediates, and products.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of dithiocarbonate reactions. mdpi.com The characteristic vibrational frequencies of the C=S and C-O-C groups in the dithiocarbonate moiety can be tracked to observe its consumption. chemistry-reaction.com Simultaneously, the appearance of new peaks corresponding to the C=C bond of the resulting alkene and the characteristic absorptions of carbonyl sulfide (OCS) can be monitored. chemistry-reaction.com Studies on the adsorption of xanthates on mineral surfaces have successfully utilized FTIR to observe the chemical changes occurring at the interface. mdpi.com

UV-Visible Spectroscopy: The dithiocarbonate anion and its derivatives exhibit strong absorption in the UV-Vis region. mdpi.com This property allows for the quantitative analysis of the concentration of this compound in solution over time. nih.gov The rate of its decomposition or reaction can be determined by monitoring the decrease in the intensity of its characteristic absorption peaks. mdpi.com For instance, the decomposition of ethyl xanthate has been studied by observing the changes in its UV-Vis spectrum, which reveals the formation of carbon disulfide. mdpi.comnrochemistry.com

The following table summarizes the decomposition kinetics of various potassium alkyl xanthates, illustrating the influence of the alkyl group structure on the reaction rate. This data, while not specific to the isotridecyl derivative, highlights the general trends in reactivity within this class of compounds.

Table 1: Decomposition Rate Constants and Activation Energies for Various Potassium Alkyl Xanthates

| Xanthate | Rate Constant (k) at 25°C (h⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Potassium Amyl Xanthate (PAX) | 7.05 x 10⁻⁴ | 19.83 |

| Sodium Isobutyl Xanthate (SIBX) | 4.07 x 10⁻⁴ | 10.80 |

| Potassium Isopropyl Xanthate (PIPX) | 5.11 x 10⁻⁴ | 34.44 |

| Sodium Ethyl Xanthate (SEX) | 1.48 x 10⁻⁴ | 22.64 |

Computational Modeling of Transition States and Reaction Energy Profiles

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms at a molecular level. For this compound, computational modeling, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surface of its reactions, locate transition states, and calculate reaction energy profiles. researchgate.net

Modeling the Chugaev Elimination:

A key application of computational modeling for this compound would be the investigation of its thermal decomposition via the Chugaev elimination. This involves:

Locating the Transition State: The six-membered cyclic transition state is the cornerstone of the Chugaev reaction. researchgate.net Computational methods can be used to calculate the geometry of this transition state, providing precise information on bond lengths and angles as the β-hydrogen is transferred to the thione sulfur and the C-O bond begins to cleave. researchgate.net

A theoretical study on the thermal decomposition of a series of O-alkyl S-methyl dithiocarbonates has explored two possible mechanisms: one involving the thione sulfur in the hydrogen abstraction (Mechanism B, the accepted Chugaev pathway) and a hypothetical alternative involving the thiol sulfur (Mechanism A). researchgate.net The calculations confirmed that Mechanism B is significantly more favorable.

The study also analyzed the character of the transition states, which can be described as "early" (resembling the reactants) or "late" (resembling the products). researchgate.net The degree of advancement of the transition state along the reaction path can be quantified. researchgate.net For O-alkyl S-methyl dithiocarbonates, the transition states were found to have an "early" character. researchgate.net

The following table, based on data from a computational study of O-alkyl S-methyl dithiocarbonates, illustrates how the nature of the alkyl group can influence the calculated properties of the transition state for the Chugaev elimination.

Table 2: Calculated Average Bond Distortion (dB av) in the Transition State for the Pyrolysis of O-Alkyl S-Methyl Dithiocarbonates

| Alkyl Group | Average Bond Distortion (dB av) | Character of Transition State |

|---|---|---|

| Ethyl | 0.478 | Early |

| Isopropyl | 0.481 | Early |

| tert-Butyl | 0.485 | Early |

Data adapted from a theoretical study on the mechanism of thermal decomposition of xanthates. researchgate.net The dB av value measures the degree of advancement of the transition state along the reaction path, with values less than 0.5 indicating an "early" transition state.

The Coordination Chemistry of this compound

This compound is an organosulfur compound belonging to the class of O-alkyl dithiocarbonates, more commonly known as xanthates. These compounds are notable for their role as versatile ligands in coordination chemistry, readily forming stable complexes with a wide array of transition metals. The coordination behavior of xanthates is fundamentally dictated by the dithiolate functional group (-OCS₂⁻), which acts as a potent chelating agent. This article explores the coordination chemistry of this compound, focusing on ligand design, metal complex formation and characterization, and the catalytic applications of the resulting complexes. While specific research on the isotridecyl derivative is limited, its chemical behavior can be understood from the extensive studies on other O-alkyl dithiocarbonate analogues.

Coordination Chemistry and Metal Complexation

Catalytic Applications of Dithiocarbonate Metal Complexes

Design and Synthesis of Homogeneous and Heterogeneous Catalysts for Organic Reactions

The use of this compound as a ligand precursor allows for the rational design of both homogeneous and heterogeneous catalysts. The choice between these two types depends on the specific requirements of the organic reaction, such as reaction conditions, substrate scope, and the need for catalyst separation and recycling. wikipedia.orgrsc.orgresearchgate.net

Homogeneous Catalysts

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. rsc.orgwikipedia.org The synthesis of homogeneous catalysts using this compound involves its reaction as a ligand source with a metal salt in a suitable solvent.

Synthesis: A typical synthesis involves the metathesis reaction between this compound and a transition metal halide or acetate (B1210297) (e.g., of Ni(II), Pd(II), Cu(II), Zn(II)) in an organic solvent. The potassium salt provides the O-isotridecyl dithiocarbonate ligand, which coordinates to the metal center to form a discrete, soluble metal-xanthate complex. acs.orglabshake.com The long isotridecyl chain is crucial for ensuring the solubility of the resulting complex in organic media, a prerequisite for homogeneous catalysis.

Design Principles: The design of these catalysts focuses on tuning the properties of the metal center. The dithiocarbonate ligand, being a strong σ-donor, modulates the electronic properties of the metal. nih.gov The bulky isotridecyl group provides a specific steric environment that can influence the catalyst's selectivity. Research on related O-alkyl xanthate esters in Ni/photoredox dual catalysis for Csp³–Csp² cross-couplings demonstrates that the xanthate moiety can be used to generate radical pronucleophiles, showcasing a modern approach to homogeneous catalyst design. acs.org

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of easy separation and reusability. rsc.orgacs.org There are two primary strategies for designing heterogeneous catalysts from this compound.

Immobilization on Solid Supports: The dithiocarbonate functionality can be anchored to a solid support like silica, a polymer, or a metal-organic framework (MOF). nih.govacs.org This can be achieved by first modifying the support surface and then introducing the dithiocarbonate group, followed by metallation. While specific examples using the isotridecyl variant are not prominent, the general methodology is well-established for related dithiocarbamates, which have been immobilized on magnetic nanoparticles to create recoverable catalysts for reactions like A3 coupling. nih.gov

Single-Source Precursors for Nanomaterials: Metal complexes of O-isotridecyl dithiocarbonate can serve as single-source precursors (SSPs) for the synthesis of metal sulfide nanocrystals. Through controlled thermal decomposition (thermolysis) in a high-boiling point solvent, a discrete metal-xanthate complex decomposes to yield well-defined metal sulfide nanoparticles. rsc.org These nanoparticles are effective heterogeneous catalysts for various organic transformations. Studies on lead(II) alkylxanthates have shown that the length of the alkyl chain can influence the size and morphology of the resulting PbS nanocrystals, a key parameter in tuning catalytic activity. rsc.org This principle allows for the design of tailored metal sulfide catalysts (e.g., CdS, ZnS, CuS) by selecting the appropriate metal and xanthate precursor.

Table 1: Catalyst Design Strategies Using this compound

| Catalyst Type | Synthesis Method | Role of Dithiocarbonate Ligand | Metal Center Examples | Potential Catalytic Application |

|---|---|---|---|---|

| Homogeneous | Reaction of K[S₂COC₁₃H₂₇] with metal salt in a solvent. | Solubilizing agent; electronic & steric modifier of the metal center. | Ni, Pd, Cu | Cross-coupling reactions, polymerization. |

| Heterogeneous | Immobilization onto a solid support followed by metallation. | Anchor to link the metal to the support. | Fe, Au, Pd | Flow chemistry, continuous processing. |

| Heterogeneous | Thermal decomposition of a metal-dithiocarbonate complex. | Precursor to form metal sulfide nanoparticles. | Cd, Zn, Pb, Cu | Photocatalysis, oxidation/reduction reactions. |

Role of Dithiocarbonate Ligands in Catalytic Cycle Mechanisms

In many catalytic processes, the dithiocarbonate ligand is not merely a passive scaffold for the metal center but plays an active role in the catalytic cycle. Its function can range from being a stabilizing spectator ligand to a direct participant in bond-forming or bond-breaking steps. nih.govnih.govnih.gov

The archetypal catalytic cycle for many transition-metal-catalyzed reactions, such as cross-coupling, involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition: The cycle often begins with the oxidative addition of a substrate (e.g., an aryl halide, R-X) to a low-valent metal center (M⁰), forming a higher-valent species (R-Mᴵᴵ-X). The dithiocarbonate ligand, bound to the metal, influences the electron density of the metal center, thereby affecting the rate and feasibility of this step. nih.gov

Transmetalation: A second reagent (e.g., an organometallic compound, R'-M') transfers its organic group to the metal complex, displacing the halide (X) and forming a new intermediate (R-Mᴵᴵ-R'). The dithiocarbonate ligand remains coordinated, ensuring the stability of the complex.

Reductive Elimination: This is the final, product-forming step where the two organic groups (R and R') couple and leave the metal center, regenerating the low-valent catalyst (M⁰) which can re-enter the cycle. The steric and electronic properties of the dithiocarbonate ligand are critical in facilitating this step and influencing the selectivity of the reaction. youtube.com

Spectator vs. Non-Spectator Roles

In many cross-coupling reactions, the dithiocarbonate ligand acts as a spectator ligand . Its primary role is to stabilize the metal catalyst throughout the cycle and to fine-tune its reactivity via steric and electronic effects without being consumed or chemically altered. nih.gov The strong chelation of the bidentate sulfur donors provides robust stability to the catalytic intermediates.

However, in other mechanisms, particularly those involving radical pathways, the xanthate group is a non-spectator . For example, in certain Ni/photoredox-catalyzed reactions, an O-alkyl xanthate ester derived from an alcohol can undergo cleavage. acs.org This process generates a carbon-centered radical which then participates in the nickel-catalyzed cross-coupling cycle. In such cases, the xanthate is not just a ligand but a precursor to one of the key reactive intermediates.

Table 2: Mechanistic Roles of the Dithiocarbonate Ligand in Catalysis

| Mechanistic Role | Description | Relevant Catalytic Step | Example Reaction Type |

|---|---|---|---|

| Spectator Ligand | Stabilizes the metal center and modulates its electronic/steric properties without being transformed. | All steps of the cycle | Traditional Cross-Coupling (e.g., Suzuki, Heck type) |

| Radical Precursor | The C-S bond of the xanthate is cleaved to generate a carbon-centered radical. | Initiation | Ni/Photoredox Dual Catalysis |

| Leaving Group | In Chugaev-type eliminations, the xanthate group is eliminated from the substrate. | Product Formation | Olefin Synthesis from Alcohols |

Applications in Advanced Materials Science

Polymer Chemistry and Controlled Radical Polymerization

In modern polymer chemistry, the ability to control polymer molecular weight, architecture, and functionality is paramount. Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools to achieve this precision. nih.gov Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly versatile, tolerating a wide range of monomers and reaction conditions. wikipedia.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, typically with a polydispersity index (PDI) below 1.2. cmu.edu O-Alkyl dithiocarbonates (xanthates), the class to which Potassium O-isotridecyl dithiocarbonate belongs, are a key type of CTA used in RAFT polymerization. wikipedia.orgopenrepository.com

The core of the RAFT process is a degenerative chain transfer mechanism involving the CTA. openrepository.com The process is initiated by a standard radical initiator, such as azobisisobutyronitrile (AIBN). wikipedia.org The propagating polymer radical adds to the C=S bond of the RAFT agent. This is followed by the fragmentation of the resulting intermediate radical, which ideally regenerates a similar thiocarbonylthio compound that can continue to act as a CTA. mdpi.com This rapid equilibrium between active (propagating) and dormant (thiocarbonylthio-terminated) polymer chains ensures that all chains grow at a similar rate, leading to a controlled polymerization. nih.gov

The effectiveness of a RAFT agent is heavily dependent on its structure, particularly the 'Z' and 'R' groups attached to the thiocarbonylthio core. mdpi.com For an O-alkyl dithiocarbonate like this compound, the 'Z' group is the O-isotridecyl moiety. The Z-group modifies the reactivity of the thiocarbonyl group and the stability of the intermediate radical. openrepository.commdpi.com Less active RAFT agents, such as xanthates, are particularly effective for controlling the polymerization of so-called "less activated monomers" (LAMs), like vinyl acetate (B1210297). openrepository.com The choice of the leaving 'R' group is also critical for initiating the polymerization in a controlled manner.

Table 1: Key Components and Roles in RAFT Polymerization

| Component | Function | Example |

|---|---|---|

| Monomer | The basic building block of the polymer chain. | Styrene, Methyl methacrylate (B99206) (MMA), Vinyl acetate |

| Initiator | Generates free radicals to start the polymerization. | Azobisisobutyronitrile (AIBN) wikipedia.org |

| Chain Transfer Agent (CTA) | Mediates the polymerization by reversibly deactivating propagating chains, enabling controlled growth. | This compound |

| Dormant Polymer Chain | A polymer chain terminated with the thiocarbonylthio group from the CTA, temporarily inactive. | Pn-S-C(=S)O-isotridecyl |

| Propagating Radical | An active polymer chain with a radical end that adds monomer units. | Pn• |

This table provides a simplified overview of the fundamental components involved in the RAFT polymerization process.

Synthesis of Tailored Polymer Architectures (e.g., Block Copolymers, Star Polymers)

A significant advantage of RAFT polymerization is its ability to produce polymers with complex, tailored architectures. wikipedia.org Because the vast majority of polymer chains retain the thiocarbonylthio end-group after the first polymerization step, they can be isolated and used as "macro-RAFT" agents to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers. cmu.edunih.gov This sequential monomer addition is a primary strategy for synthesizing various types of block copolymers, including AB diblock and ABA triblock structures. nih.govharth-research-group.org

The synthesis of an AB diblock copolymer begins with the polymerization of monomer A using a suitable RAFT agent. nih.gov The resulting polymer (macro-RAFT agent) is then used to polymerize monomer B, creating the final block copolymer. nih.gov This living character of the polymerization is crucial for building these segmented macromolecules. cmu.edu

Beyond linear block copolymers, RAFT polymerization can be adapted to create more complex non-linear architectures like star polymers. researchgate.net The "core-first" approach is a common method where a multifunctional initiator or CTA core is used. researchgate.net Polymer arms then grow outwards from this central branching point. Multifunctional dithiocarbonates derived from molecules like cyclodextrins have been successfully used as cores to synthesize star polymers with a defined number of arms. researchgate.net The bulky isotridecyl group of this compound could potentially influence the self-assembly of such star polymers in solution.

Table 2: Polymer Architectures Synthesizable via RAFT Polymerization

| Architecture | Description | Synthesis Strategy |

|---|---|---|

| Linear Homopolymer | A polymer chain consisting of a single repeating monomer unit. | Standard RAFT polymerization of one monomer. |

| Diblock Copolymer (A-B) | Two distinct polymer blocks linked linearly. | Sequential polymerization of monomer A, followed by monomer B. nih.gov |

| Triblock Copolymer (A-B-A) | Three distinct polymer blocks linked linearly. | Sequential polymerization or use of a bifunctional CTA. nih.govresearchgate.net |

| Star Polymer | Multiple polymer chains (arms) linked to a central core. | "Core-first" approach using a multifunctional RAFT agent. researchgate.net |

| Graft/Comb Polymer | Polymer chains (grafts) attached along the backbone of another polymer chain. | Polymerizing from a backbone containing RAFT-active sites or coupling pre-made chains. nih.gov |

This table summarizes various polymer architectures that can be precisely synthesized using the control afforded by RAFT polymerization.

Functionalization of Polymeric Materials through Dithiocarbonate Derivatives

The thiocarbonylthio end-group imparted by the RAFT agent is not just a passive feature; it is a versatile chemical handle for post-polymerization modification. mdpi.com This allows for the introduction of a wide array of functionalities onto the polymer chain-end, creating materials with specific properties for targeted applications.

The dithiocarbonate group can undergo several chemical transformations. For instance, it can be converted into a thiol group through reactions with nucleophiles like amines. mdpi.comnih.gov These resulting thiol-terminated polymers are highly reactive and can participate in further "click" chemistry reactions, such as thiol-ene coupling, to attach complex molecules, including fluorophores or biomolecules. nih.govnih.gov This modular approach provides a powerful tool for designing functional materials where the properties can be tailored right before their final application. nih.gov For example, copolymers containing reactive dithiocarbonate groups have been used to create cross-linked films where residual groups can be sequentially modified to produce multifunctional surfaces. nih.govacs.org

Surface Chemistry and Interfacial Phenomena

The interaction of molecules with surfaces is a critical aspect of materials science, underpinning applications from corrosion inhibition to sensor technology and mineral flotation. Dithiocarbonates are well-known for their ability to strongly interact with and adsorb onto various substrates, particularly metal and sulfide (B99878) surfaces. nih.govacs.org

The adsorption of O-alkyl dithiocarbonates is driven by the strong affinity of the dithiocarbonate headgroup for many surfaces. This group can act as a bidentate ligand, forming stable chelate structures with surface metal atoms. nih.gov The nature of this adsorption can range from physical interactions (physisorption) to direct chemical bond formation (chemisorption), depending on the substrate. mdpi.comresearchgate.net

For example, studies on the adsorption of dithiocarbamates on mineral surfaces using Density Functional Theory (DFT) calculations have shown that the interaction can be very strong. mdpi.comresearchgate.net On pyrite (B73398) (FeS₂), dithiocarbamates have been shown to chemisorb with high adsorption energy, while on other minerals like sphalerite (ZnS), the interaction may be weaker and more characteristic of physical adsorption. mdpi.comresearchgate.net The adsorption process involves the sulfur atoms of the dithiocarbonate group bonding with metal atoms on the substrate surface. mdpi.com

The alkyl chain—in this case, the isotridecyl group—also plays a crucial role. This long, hydrophobic tail extends away from the surface, modifying the interfacial properties. The bulky and branched nature of the isotridecyl group would create a significant hydrophobic layer, influencing the wettability of the surface and creating steric hindrance that can affect the packing density of the adsorbed monolayer.

Table 3: Adsorption Characteristics of Dithiocarbamates on Different Substrates

| Substrate | Predominant Interaction Type | Adsorption Energy (Illustrative) | Key Factors |

|---|---|---|---|

| Gold (Au) | Chemisorption | Strong | Formation of a bidentate bond between the dithiocarbonate sulfur atoms and the gold surface. acs.org |

| Pyrite (FeS₂) | Chemisorption | Strong (e.g., -195.64 kJ/mol for DDTC) mdpi.com | Strong covalent interaction between sulfur atoms of the collector and iron atoms on the mineral surface. mdpi.comresearchgate.net |

| Sphalerite (ZnS) | Physisorption/Weak Chemisorption | Weaker (e.g., -42.57 kJ/mol for DDTC) mdpi.com | Interaction is often weaker and can be significantly affected by the presence of other molecules like water. mdpi.comresearchgate.net |

| Silica (SiO₂) | Physisorption | Weak | Typically involves weaker interactions like hydrogen bonding or electrostatic forces, often requiring surface modification for strong attachment. researchgate.net |

This table presents generalized findings on the adsorption of dithiocarbamates on various surfaces. Adsorption energies are illustrative and taken from studies on diethyl dithiocarbamate (B8719985) (DDTC) to show relative strengths. mdpi.com

Surface Modification and Development of Functional Coatings

The strong adsorption of dithiocarbonates is harnessed to modify surface properties and develop functional coatings. nih.gov By forming self-assembled monolayers (SAMs), these molecules can fundamentally alter the character of a substrate, for instance, by making a hydrophilic surface hydrophobic. acs.org

This capability is central to their use in industrial applications like froth flotation, where they act as "collectors" to selectively render valuable mineral particles hydrophobic, allowing them to be separated from waste rock. nih.gov The compound's O-isotridecyl group would be particularly effective in this role due to its significant hydrophobicity.

In more advanced applications, dithiocarbonate-based coatings are being developed for corrosion prevention, antifouling surfaces, and as platforms for building sensors. nih.govresearchgate.net Polymers with dithiocarbonate end-groups can be grafted onto surfaces to create robust polymer brushes, which can be designed to respond to external stimuli. researchgate.net Furthermore, dithiocarbonate chemistry has been used to create photo-patternable thin films. nih.gov In such systems, a copolymer containing dithiocarbonate groups can be cross-linked using light, and the unreacted groups can be subsequently functionalized, allowing for the creation of complex, multifunctional patterned surfaces for applications in biotechnology and microfabrication. nih.govacs.org

Electrochemical Studies of Dithiocarbonate Adsorption and Surface Reactivity

There is a significant body of research on the electrochemical properties of various dithiocarbonates, particularly in the context of mineral flotation and corrosion inhibition. These studies often focus on the adsorption of dithiocarbonate molecules on metal sulfide or metal surfaces, forming hydrophobic layers that can alter the surface reactivity. The length and structure of the alkyl chain in O-alkyl dithiocarbonates are known to influence the effectiveness of this adsorption and the resulting surface properties.

However, no specific electrochemical studies detailing the adsorption isotherms, surface coverage, or changes in surface reactivity for this compound could be identified. Research in this area for other dithiocarbonates typically involves techniques such as cyclic voltammetry, electrochemical impedance spectroscopy, and surface-sensitive spectroscopic methods to characterize the adsorbed layer.

Novel Materials Synthesis and Precursor Development

The use of metal complexes of dithiocarbonates as single-source precursors for the synthesis of metal sulfide nanomaterials is an established area of research. chembuyersguide.combuyersguidechem.com The dithiocarbonate ligand can chelate to a metal ion, and upon thermal decomposition, it breaks down to yield a metal sulfide nanoparticle. chembuyersguide.combuyersguidechem.com The nature of the organic substituents on the dithiocarbonate can influence the decomposition temperature and the morphology of the resulting nanoparticles.

Utilization as Precursors for Metal Sulfide Nanomaterials

While various dithiocarbamates and some dithiocarbonates have been successfully used to synthesize a range of metal sulfide nanoparticles (e.g., CdS, ZnS, CuS), there are no specific reports on the use of this compound for this purpose. The bulky and branched isotridecyl group could potentially offer advantages in terms of solubility in organic solvents and might influence the size and shape of the resulting nanomaterials due to steric effects during crystal growth. However, without experimental data, these remain hypotheses.

Integration into Thin Films and Composite Materials for Advanced Applications

The integration of dithiocarbonates into thin films and composite materials is a less explored area compared to their use as flotation agents or precursors. In principle, their surface-active properties could be utilized to modify the surface of fillers in composite materials to improve their dispersion and interfacial adhesion with a polymer matrix. Similarly, they could be used to functionalize surfaces for the deposition of thin films.

Again, no specific studies or patents were found that describe the integration of this compound into thin films or composite materials for advanced applications. Research on composite materials is vast, covering a wide range of reinforcements and matrices to achieve desired properties like high impact strength or specific electronic characteristics. Similarly, thin film research explores various deposition techniques and materials for applications ranging from electronic devices to protective coatings. The potential role of this specific dithiocarbonate in these fields is yet to be investigated.

Analytical Methodologies for Dithiocarbonate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in separating the target dithiocarbonate from complex matrices and quantifying its concentration and the presence of any degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Dithiocarbonate Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products of dithiocarbonates. Dithiocarbonates themselves are generally unstable and not directly amenable to GC analysis. thermofisher.com Therefore, analysis typically proceeds via an indirect method. mdpi.comtandfonline.com

The standard approach involves the acidic hydrolysis of the dithiocarbonate sample. thermofisher.comshimadzu.com This process quantitatively converts the dithiocarbonate moiety into carbon disulfide (CS₂), a volatile compound well-suited for GC analysis. thermofisher.comnih.gov The evolved CS₂ is purged from the reaction vessel, often using a headspace autosampler, and introduced into the GC-MS system. shimadzu.com The gas chromatograph separates the CS₂ from other volatile components, and the mass spectrometer provides definitive identification based on its characteristic mass spectrum (primary ion at m/z 76). thermofisher.comthermofisher.com

This method is highly sensitive and specific for CS₂. However, it is a non-specific or "sum" method for dithiocarbonates, as it measures the total CS₂ generated and does not distinguish between different dithiocarbonate species that may be present in the sample. thermofisher.comthermofisher.com The results are typically expressed as the total dithiocarbonate concentration, often calculated in terms of a representative compound like ziram (B1684391) or as mg CS₂/kg. thermofisher.comepa.gov To identify specific dithiocarbonates, methylation is sometimes used to create more stable derivatives that can be analyzed by GC-MS. nih.gov

Table 1: Typical GC-MS Parameters for Dithiocarbonate Degradation Product (CS₂) Analysis

| Parameter | Typical Setting | Purpose |

| Digestion | Acid hydrolysis (e.g., HCl, SnCl₂) at elevated temperature (e.g., 80-100°C) thermofisher.comshimadzu.com | To quantitatively convert dithiocarbonate to carbon disulfide (CS₂). |

| Injection Mode | Headspace or solvent extraction (e.g., isooctane) thermofisher.comshimadzu.com | To introduce the volatile CS₂ into the GC system. |

| GC Column | Various polarities evaluated; common phases include those suitable for volatile sulfur compounds. thermofisher.com | To separate CS₂ from other volatile components in the sample matrix. |

| Detector | Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) or full scan mode. nih.govthermofisher.com | For highly sensitive and specific detection and quantification of CS₂. |

| Quantifier Ion | m/z 76 thermofisher.com | Primary mass-to-charge ratio used for quantifying CS₂. |

| Qualifier Ion | m/z 78 thermofisher.com | Secondary ion used to confirm the identity of CS₂. |

High-Performance Liquid Chromatography (HPLC) with Various Detectors for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers a direct approach for the analysis of dithiocarbonates, avoiding the need for the high temperatures used in GC that can cause degradation. tandfonline.com This technique is particularly valuable for quantifying the parent dithiocarbonate compound.

Reverse-phase HPLC is a common mode used for separation. mdpi.comencyclopedia.pub In this method, a nonpolar stationary phase is used with a more polar mobile phase. To analyze ionic species like dithiocarbonates on a reverse-phase column, ion-pairing agents such as tetrabutylammonium (B224687) may be added to the mobile phase. jst.go.jpnih.gov This forms a neutral ion-pair with the dithiocarbonate anion, allowing it to be retained and separated on the column. Alternatively, derivatization with an agent like methyl iodide can create a more stable, less polar methyl ester derivative suitable for reverse-phase chromatography. jst.go.jpoup.com

A variety of detectors can be coupled with HPLC for quantitative analysis:

UV-Vis Detector: This is the most common detector. Dithiocarbonates exhibit strong absorbance in the ultraviolet region, typically around 250-280 nm, allowing for sensitive detection. oup.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. tandfonline.comnih.gov It allows for the confirmation of the molecular weight of the parent compound and its fragments. Both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) sources have been used, with APCI sometimes offering better sensitivity for certain dithiocarbonate metabolites. tandfonline.comencyclopedia.pub

Electrochemical Detector: This detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface, offering high sensitivity for electroactive species like dithiocarbonates. nih.gov

Table 2: Comparison of HPLC Detectors for Dithiocarbonate Analysis

| Detector Type | Principle | Advantages | Common Applications |

| UV-Vis | Measures absorbance of UV light by the analyte. oup.com | Robust, cost-effective, widely available. oup.com | Routine quantitative analysis and quality control. mdpi.com |

| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. nih.gov | High selectivity and sensitivity, structural confirmation. tandfonline.comnih.gov | Trace analysis, metabolite identification, complex matrices. tandfonline.com |

| Electrochemical (EC) | Measures the current from redox reactions of the analyte. nih.gov | Very high sensitivity for electroactive compounds. nih.gov | Low-level detection in environmental or biological samples. |

Ion Chromatography for Potassium and Other Cationic Species Quantification

Ion Chromatography (IC) is the preferred method for the determination of inorganic cations and anions. metrohm.comnih.gov For potassium O-isotridecyl dithiocarbonate, IC is the ideal technique to accurately quantify the potassium (K⁺) counter-ion. metrohm.com The method can also simultaneously measure other cationic impurities, such as sodium (Na⁺), ammonium (B1175870) (NH₄⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). metrohm.comnih.gov

In a typical IC analysis, the sample is dissolved in an appropriate solvent (usually deionized water) and injected into the system. thermofisher.com The liquid mobile phase, often a dilute acid solution like methanesulfonic acid (MSA), carries the sample through a separator column containing an ion-exchange resin. nih.govmdpi.com Cations are separated based on their affinity for the stationary phase. Following separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. aplitechbiolab.com Detection is typically achieved using a conductivity detector. mdpi.com The United States Pharmacopeia (USP) has increasingly adopted IC for potassium quantification in various products due to its efficiency and ability to perform multi-analyte runs. metrohm.com

Spectroscopic Methods for Characterization and Monitoring

Spectroscopic techniques are invaluable for providing structural information and for real-time monitoring of reactions involving dithiocarbonates.

UV-Vis Spectrophotometry for Reaction Monitoring and Concentration Determination

UV-Vis spectrophotometry is a straightforward and robust technique for determining the concentration of dithiocarbonates in solution and for monitoring reaction kinetics. spectroscopyonline.com The method is based on the principle that dithiocarbonates absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.comupi.edu

For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net Dithiocarbonates typically have a strong absorption peak, which allows for sensitive quantification. researchgate.net

This technique is also highly effective for monitoring chemical reactions. spectroscopyonline.com By continuously measuring the absorbance at the λmax of a reactant or product, one can track its disappearance or formation over time, allowing for the determination of reaction rates and kinetic parameters. spectroscopyonline.com

Raman Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Insights

Both Raman and Fourier Transform Infrared (FTIR) spectroscopy are powerful vibrational spectroscopy techniques used to obtain detailed structural information about a molecule, providing a unique "fingerprint" based on its molecular vibrations. thermofisher.comresearchgate.net

FTIR Spectroscopy measures the absorption of infrared light by a molecule. contractlaboratory.com When IR radiation passes through a sample, the energy is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's functional groups (e.g., C-O, C-S, C=S). sfr.ca FTIR is particularly sensitive to polar bonds, such as C=O and O-H. sfr.ca Analysis of the resulting spectrum allows for the identification of the functional groups present in this compound.

Raman Spectroscopy involves illuminating a sample with a monochromatic laser source and measuring the inelastically scattered light. sfr.ca The energy shifts in the scattered light correspond to the vibrational modes of the molecule. sapub.org Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and is particularly useful for characterizing the C-S and S-S bonds within the dithiocarbonate structure. sfr.casapub.org A key advantage of Raman is that water is a very weak scatterer, making it an excellent technique for analyzing aqueous solutions without significant interference. thermofisher.comsapub.org

Together, FTIR and Raman provide complementary information. While FTIR excels at identifying polar functional groups, Raman is superior for analyzing symmetric bonds and aqueous systems, making their combined use a comprehensive approach for the structural elucidation of this compound. thermofisher.com

Advanced Detection and Sensing Techniques

The continuous demand for sensitive and rapid analytical methods for the detection and quantification of dithiocarbonates, including this compound, has spurred the development of advanced sensor technologies. These modern techniques offer significant advantages over traditional analytical methods, such as chromatography, by providing opportunities for on-site and real-time monitoring. cabidigitallibrary.org The primary focus of recent research has been on the development of highly selective and sensitive biosensors and electrochemical sensor platforms.

Development of Biosensors for Selective Dithiocarbonate Recognition

Biosensors have emerged as promising analytical tools for the detection of dithiocarbonates due to their potential for high selectivity and sensitivity. bohrium.com The majority of these biosensors operate on the principle of enzyme inhibition, where the target dithiocarbonate compound inhibits the activity of a specific enzyme, leading to a measurable signal change. cabidigitallibrary.orgedpsciences.org

Dithiocarbamates are known inhibitors of several enzymes, including aldehyde dehydrogenase (ALDH), tyrosinase, and laccase. mdpi.com This inhibitory action forms the basis for the development of various enzyme-based biosensors. For instance, biosensors utilizing aldehyde dehydrogenase have been successfully developed for the detection of dithiocarbamate (B8719985) fungicides like maneb (B1676018) and zineb. cabidigitallibrary.orgmdpi.com In these systems, the inhibition of ALDH activity by the dithiocarbamate results in a decreased production of NADH, which can be sensitively detected through electrochemical oxidation at the surface of carbon electrodes. mdpi.com

To enhance the performance and stability of these biosensors, various enzyme immobilization techniques have been explored. A common approach involves immobilizing the enzyme on a solid support, such as a polyvinyl alcohol (PVA) matrix, which is then attached to a transducer, like a platinum electrode. mdpi.com One study reported the development of a disposable bienzymic sensor using aldehyde dehydrogenase and NADH oxidase co-immobilized on a screen-printed electrode. tandfonline.com This configuration allowed for the detection of ethylenebis(dithiocarbamates) at concentrations as low as 8 parts per billion (ppb). tandfonline.com

The selectivity of biosensors can be a challenge, as the enzymes used may be inhibited by a range of different compounds. bohrium.com However, research is ongoing to discover and utilize novel enzymes from extremophilic sources to improve specificity. mdpi.com Despite these challenges, enzyme-based biosensors have demonstrated significant potential for the rapid and sensitive detection of dithiocarbonates in various samples. bohrium.com

Table 1: Performance of Selected Biosensors for Dithiocarbonate Detection

| Biosensor Type | Target Analyte(s) | Bioreceptor | Detection Limit | Reference |

| Amperometric Bienzymic Sensor | Ethylenebis(dithiocarbamates) | Aldehyde Dehydrogenase & Diaphorase | 1.5 ppb (maneb) | edpsciences.org |

| Amperometric Bienzymic Sensor | Ethylenebis(dithiocarbamates) | Aldehyde Dehydrogenase & NADH Oxidase | 8 ppb | tandfonline.com |

| ALDH Inhibition-Based Biosensor | Zineb | Aldehyde Dehydrogenase | 30 ppb | cabidigitallibrary.org |

| Laccase-Based Biosensor | Ziram | Laccase | - | bohrium.com |

| Tyrosinase-Based Biosensor | Diethyldithiocarbamate | Tyrosinase | - | edpsciences.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electrochemical Sensor Platforms for Real-Time Monitoring

Electrochemical sensors offer a powerful alternative for the real-time monitoring of dithiocarbonates, leveraging their inherent electroactive properties. bohrium.comresearchgate.net These sensors are generally based on potentiometric or voltammetric measurements and are attractive due to their potential for high sensitivity, rapid response, and portability. nih.gov

The electrochemical detection of dithiocarbonates is facilitated by the presence of multiple electroactive moieties within their structure, such as thiol and amine groups. researchgate.net Depending on the type of electrode used and the applied potential, dithiocarbonates can undergo oxidation or reduction reactions, generating a measurable electrical signal. researchgate.net For example, at mercury electrodes, dithiocarbamate anions are readily reduced, forming mercury complexes. researchgate.net

A variety of electrode materials have been investigated for the development of electrochemical sensors for dithiocarbonates. These include glassy carbon electrodes, boron-doped diamond electrodes, and chemically modified electrodes designed to enhance sensitivity and selectivity. researchgate.netmdpi.com The modification of electrode surfaces with nanomaterials, such as gold nanoparticles and reduced graphene oxide, has shown promise in improving the electrocatalytic activity towards dithiocarbonate detection. researchgate.net

Ion-selective electrodes (ISEs) represent another important class of electrochemical sensors for dithiocarbonate analysis. nih.gov An ISE based on a heterogeneous solid membrane containing silver tetramethylenedithiocarbamate (AgTMDTC) and silver sulfide (B99878) (Ag2S) in a graphite (B72142) matrix has been developed for the potentiometric determination of dithiocarbamate ions. nih.govresearchgate.net This type of sensor allows for the direct measurement of dithiocarbamate concentrations down to 1x10⁻⁵ mol/L. nih.gov

The development of robust and reliable electrochemical sensor platforms holds significant promise for the continuous, real-time monitoring of this compound and related compounds in industrial and environmental settings. frontiersin.org

Table 2: Characteristics of Electrochemical Sensor Platforms for Dithiocarbonate Detection

| Sensor Platform | Principle | Electrode System | Key Features | Reference |

| Ion-Selective Electrode | Potentiometry | AgTMDTC/Ag₂S/graphite ISE with a saturated calomel (B162337) reference electrode | Allows determination of dithiocarbamate concentrations down to 1x10⁻⁵ mol/L. | nih.gov |

| Voltammetric Sensor | Cyclic Voltammetry | Boron-doped diamond electrode | Detects anodic processes involving thiol and/or amine moieties. | researchgate.net |

| Voltammetric Sensor | Cyclic Voltammetry | Hanging Mercury Drop Electrode | Based on the reversible reduction of thiol moieties. | researchgate.net |

| Nanocomposite Sensor | Voltammetry | Gold nanoparticles-reduced graphene oxide on a glassy carbon electrode | Enhanced electrochemical properties for dithiocarbamate determination. | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Environmental Fate and Degradation Studies

Environmental Distribution and Transport Processes

The environmental distribution and transport of Potassium O-isotridecyl dithiocarbonate are governed by its physicochemical properties and interactions with different environmental matrices. As a member of the O-alkyl dithiocarbonate family, its behavior is largely influenced by the long isotridecyl alkyl chain.

Sorption Characteristics of O-Alkyl Dithiocarbonates in Soil and Sediment Matrices

The sorption of O-alkyl dithiocarbonates, including the isotridecyl variant, to soil and sediment is a key process influencing their mobility and bioavailability in the environment. The extent of sorption is largely dictated by the organic carbon content of the soil and sediment, as well as the lipophilicity of the dithiocarbonate. nih.govecetoc.orgepa.gov

Several factors can influence the sorption process, including soil pH, clay content, and the presence of other ions. ecetoc.orgnih.gov The complex nature of soil, with its variable composition of minerals and organic matter, results in a range of sorption behaviors. nih.gov

Table 1: Factors Influencing the Sorption of O-Alkyl Dithiocarbonates

| Factor | Influence on Sorption | Rationale |

| Soil Organic Carbon (SOC) Content | Increases sorption | The long alkyl chain of O-alkyl dithiocarbonates has a high affinity for the organic fraction of soil. |

| Lipophilicity of the Compound | Increases sorption | A longer alkyl chain increases the compound's hydrophobicity, leading to greater partitioning into organic matter. |

| Clay Content | Can increase sorption | Clay minerals provide surfaces for adsorption, although the primary mechanism for hydrophobic compounds is partitioning into organic matter. |

| pH | Can influence sorption | pH can affect the surface charge of soil particles and the speciation of the dithiocarbonate, although its impact is more pronounced for ionizable compounds. |

This table presents generalized information for O-alkyl dithiocarbonates due to the lack of specific data for this compound.

Volatilization and Atmospheric Transport Modeling

The potential for volatilization and subsequent atmospheric transport of this compound is considered to be low. Dithiocarbamates generally have very low vapor pressures, which limits their entry into the atmosphere. nih.gov Any atmospheric presence is likely to be associated with particulate matter rather than as a free gas.

Atmospheric transport models, such as Lagrangian particle dispersion models, are used to predict the movement and deposition of airborne substances. nih.gov These models consider factors like wind patterns, atmospheric stability, and deposition processes (both wet and dry) to estimate the long-range transport potential of a compound. Given the low volatility of dithiocarbamates, significant long-range atmospheric transport of this compound is not anticipated.

Chemical Degradation in Environmental Compartments

This compound is subject to several chemical degradation processes in the environment, which ultimately determine its persistence.

Hydrolytic Stability and Degradation Pathways under Environmental Conditions

Dithiocarbamates are generally unstable in the presence of moisture and can undergo hydrolysis. nih.gov The rate of hydrolysis is significantly influenced by pH. In acidic conditions, dithiocarbamates tend to be unstable and decompose. nih.gov The degradation of dithiocarbamates in acidic media can lead to the formation of carbon disulfide and the corresponding amine. nagwa.com Conversely, they are more stable in alkaline environments. nih.gov

The long alkyl chain of this compound may influence its hydrolytic stability. While specific kinetic data for this compound is not available, studies on other long-chain esters have shown that factors like steric hindrance can affect hydrolysis rates. researchgate.netnih.gov

Table 2: General Hydrolytic Degradation of Dithiocarbamates

| Condition | Stability | Primary Degradation Products |

| Acidic (low pH) | Unstable | Carbon disulfide, corresponding amine |

| Neutral | Moderately stable | Degradation occurs, but at a slower rate than in acidic conditions. |

| Alkaline (high pH) | Generally stable | Degradation is significantly slower. |

This table presents generalized information for dithiocarbamates due to the lack of specific data for this compound.

Photolytic Degradation Mechanisms Induced by Solar Radiation

Photolysis, or degradation by sunlight, is another important pathway for the transformation of dithiocarbamates in the environment. nih.gov Compounds that absorb light in the solar spectrum can undergo direct photolysis, leading to the cleavage of chemical bonds. nih.gov The quantum yield, which is the number of degraded molecules per photon absorbed, is a key parameter in determining the rate of photolysis. nih.govwikipedia.orgrsc.orgresearchgate.net

For dithiocarbamates, photolytic degradation can lead to a variety of breakdown products. nih.gov The presence of photosensitizers in natural waters, such as dissolved organic matter, can also contribute to indirect photolysis. mdpi.comnih.gov While specific studies on the photolytic degradation of this compound are lacking, it is expected to be susceptible to photolysis, particularly in surface waters exposed to sunlight.

Oxidative Transformations in Aqueous and Terrestrial Environments

Oxidative processes play a crucial role in the degradation of dithiocarbamates in both aquatic and terrestrial environments. nih.gov Oxidation can be mediated by various chemical species and microorganisms. In aqueous environments, oxidants like hydroxyl radicals can react with dithiocarbamates, leading to their transformation. researchgate.net

In soil, microbial activity is a major driver of oxidative degradation. google.com Various soil microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen, leading to their breakdown. nih.govnih.gov The oxidation of dithiocarbamates can result in the formation of disulfides and other transformation products. nih.govrsc.org The long alkyl chain of this compound may be susceptible to microbial oxidation.

Biodegradation and Microbial Transformation

The biodegradation of this compound involves the metabolic breakdown of the compound by microorganisms. This process is influenced by the chemical's structure, particularly its branched isotridecyl alkyl chain, and the environmental conditions of the receiving ecosystem.

Direct studies on the microbial degradation of this compound are not extensively documented in publicly available literature. However, the degradation potential can be inferred from studies on other long-chain and branched anionic surfactants.

The structure of the isotridecyl group, a branched C13 alkyl chain, is expected to confer a degree of recalcitrance to microbial degradation compared to linear alkyl chains of similar length. Research on linear alkylbenzene sulfonates (LAS) has shown that the rate of biodegradation is influenced by the length of the alkyl chain and the position of the phenyl group. nm.gov Generally, increased branching in the alkyl chain reduces the rate of biodegradation. researchgate.netnih.gov This is because the initial step in the aerobic degradation of many alkyl chains, ω-oxidation followed by β-oxidation, is hindered by the presence of branching. nm.gov

Microorganisms in various ecosystems, such as soil and water, possess the enzymatic machinery to degrade a wide range of organic compounds. Studies on other surfactants have shown that microbial communities can adapt to degrade these substances, although the acclimation period and degradation rates vary significantly. For instance, the biodegradation of sodium lauryl ether sulphate (SLES) in soil has been observed to be complete within 28 days, with half-lives ranging from 6 to 9 days depending on the soil type. nih.gov The degradation was attributed to a significant increase in the population of Gamma-Proteobacteria. nih.gov It is plausible that similar microbial consortia, particularly those adapted to hydrocarbon-rich environments, would be involved in the breakdown of this compound. However, the branched nature of the isotridecyl chain would likely lead to a slower degradation rate. researchgate.net

Table 1: Inferred Microbial Degradation Potential of this compound in Different Ecosystems

| Ecosystem | Expected Degradation Potential | Influencing Factors | Analogous Compound Behavior |

| Aerobic Soil | Moderate to Low | Microbial community composition, soil type, temperature, moisture, presence of co-contaminants. | Branched alkylbenzene sulfonates show slower degradation than linear counterparts. researchgate.net |

| Aquatic Environments (Aerobic) | Moderate to Low | Water temperature, pH, microbial density, bioavailability, adsorption to sediments. | Longer chain surfactants (C12-C13) are readily biodegraded if linear, but branching reduces the rate. nm.gov |

| Anaerobic Sediments | Very Low | Lack of oxygen inhibits initial oxidative steps. Surfactants can be toxic to anaerobic microorganisms. | Many surfactants are not readily biodegradable under anaerobic conditions. nih.gov |

Specific microbial metabolites of this compound have not been detailed in the available scientific literature. However, based on the known metabolic pathways for other anionic surfactants and related compounds, a general degradation pathway can be proposed.

The initial step in the aerobic biodegradation of the alkyl chain is likely to be an oxidation reaction catalyzed by monooxygenase enzymes. This would involve the terminal oxidation (ω-oxidation) of one of the methyl groups on the isotridecyl chain to form a primary alcohol. nm.govslideshare.net This alcohol would then be further oxidized to an aldehyde and then to a carboxylic acid. nm.gov Subsequent degradation would proceed via β-oxidation, although this process would be complicated by the branching of the chain, potentially leading to the formation of more persistent intermediate metabolites. researchgate.net

The dithiocarbonate headgroup would also undergo transformation. Hydrolysis, which can be both abiotic and biologically mediated, would likely cleave the ester bond, releasing isotridecanol (B73481) and dithiocarbonic acid. Dithiocarbonic acid is unstable and would decompose to carbon disulfide (CS₂) and a hydroxyl ion.

Table 2: Plausible Microbial Metabolites of this compound

| Parent Compound | Proposed Primary Metabolite(s) | Further Degradation Products | Metabolic Pathway |